molecular formula C9H9BrO4 B8721852 Benzoic acid, 3-bromo-2-hydroxy-5-methoxy-, methyl ester CAS No. 153355-46-5

Benzoic acid, 3-bromo-2-hydroxy-5-methoxy-, methyl ester

Cat. No. B8721852
CAS RN: 153355-46-5
M. Wt: 261.07 g/mol
InChI Key: YZAZPGYTPQKRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-bromo-2-hydroxy-5-methoxy-, methyl ester is a useful research compound. Its molecular formula is C9H9BrO4 and its molecular weight is 261.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 3-bromo-2-hydroxy-5-methoxy-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 3-bromo-2-hydroxy-5-methoxy-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

153355-46-5

Product Name

Benzoic acid, 3-bromo-2-hydroxy-5-methoxy-, methyl ester

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

methyl 3-bromo-2-hydroxy-5-methoxybenzoate

InChI

InChI=1S/C9H9BrO4/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4,11H,1-2H3

InChI Key

YZAZPGYTPQKRNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the course of from 30 to 45 minutes, at 20°, with stirring, 43.9 g of bromine are added dropwise to a solution of 45.9 g of 2-hydroxy-5-methoxy-benzoic acid methyl ester in 125 ml of heptane. The reaction mixture is then stirred for a further 3 to 4 hours, then diluted with 110 ml of water and stirred for a further one hour and then 295 ml of heptane and 46 ml of tert-butyl methyl ether are added thereto. The mixture is then heated to from 50° to 55° and the aqueous phase is separated off. The organic phase is extracted twice with 114 ml of water each time and cooled to -20°. The crystals which precipitate are filtered off and dried under a high vacuum. 3-Bromo-2-hydroxy-5-methoxy-benzoic acid methyl ester is thus obtained; yield 82.5% of the theoretical yield.
Quantity
43.9 g
Type
reactant
Reaction Step One
Quantity
45.9 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three
Quantity
295 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.